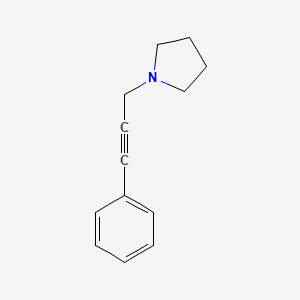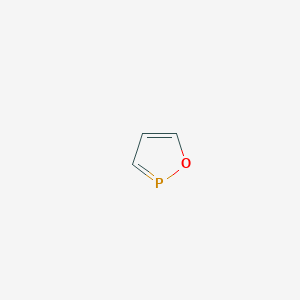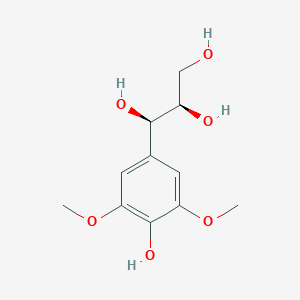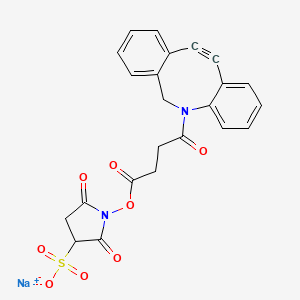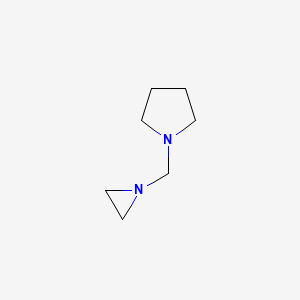
1-(1-Aziridinylmethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aziridinylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring bonded to an aziridine moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aziridinylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with aziridine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the pyrrolidine nitrogen on the aziridine ring, leading to the formation of the desired product.
Another method involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or an azomethine ylide reacts with a dipolarophile, such as an olefin, to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve the continuous reaction of pyrrolidine and aziridine under controlled conditions. The process typically employs a fixed-bed reactor with a catalyst, such as cobalt or nickel oxide, supported on alumina. The reaction is carried out at elevated temperatures and pressures to ensure high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Aziridinylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines and aziridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1-Aziridinylmethyl)pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Aziridinylmethyl)pyrrolidine involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many biologically active compounds.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.
Uniqueness
1-(1-Aziridinylmethyl)pyrrolidine is unique due to the presence of both pyrrolidine and aziridine rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, and medicine .
Propriétés
Numéro CAS |
1523-28-0 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-(aziridin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H14N2/c1-2-4-8(3-1)7-9-5-6-9/h1-7H2 |
Clé InChI |
MFGNZJWEIJJGQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CN2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


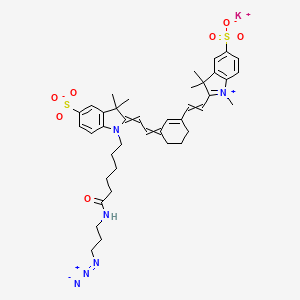
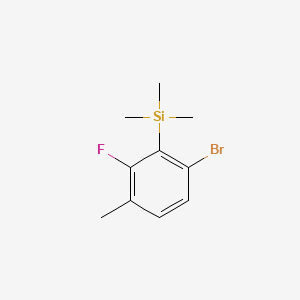
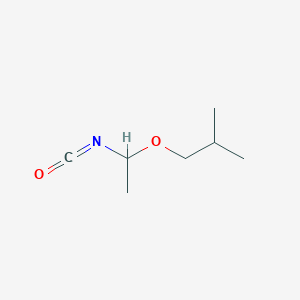
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
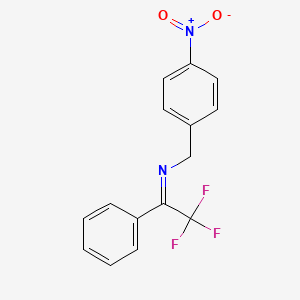
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
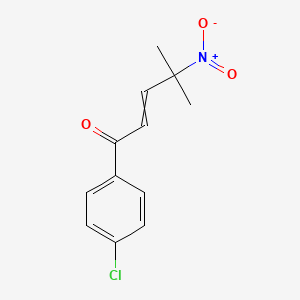
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)

